molecular formula C15H10F3N3O2S B2742816 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946360-42-5

4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2742816
CAS No.: 946360-42-5
M. Wt: 353.32
InChI Key: YLOVKMOBXQPFEN-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-3-carboxamide class, characterized by a hydroxy group at position 4, a trifluoromethyl substituent at position 8, and a 4-methylthiazol-2-yl amide moiety. The 4-methylthiazole ring may influence binding affinity through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-7-6-24-14(20-7)21-13(23)9-5-19-11-8(12(9)22)3-2-4-10(11)15(16,17)18/h2-6H,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOVKMOBXQPFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reactions: The final coupling of the thiazole moiety with the quinoline core can be achieved using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using robust and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various pathogens. Recent studies indicate that derivatives of quinoline, particularly those containing the trifluoromethyl group, exhibit enhanced antibacterial properties. For instance, compounds derived from quinoline structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating notable inhibition zones, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget PathogenMIC (µg/mL)Activity Description
7aMycobacterium smegmatis6.25Significant inhibition
9cPseudomonas aeruginosa12.5Moderate inhibition
6dMycobacterium smegmatis6.25Strong antibacterial effect

Anticancer Properties

The compound's anticancer potential has also been explored, particularly in relation to its ability to inhibit specific cancer cell lines. Research indicates that quinoline derivatives can induce apoptosis and inhibit tumor growth through various mechanisms, including the inhibition of tyrosine kinases and induction of hypoxia in tumors. Notably, some derivatives have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Mechanism of Action
Compound AHCT-1161.9Tyrosine kinase inhibition
Compound BMCF-77.52Induction of apoptosis
Compound CHCT-1165.0Tubulin polymerization inhibition

Anti-Tubercular Applications

The compound has been investigated for its anti-tubercular properties, particularly its ability to inhibit the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Studies have shown that certain derivatives containing quinoline and thiazole motifs exhibit potent inhibitory effects against various strains of tuberculosis, including M. bovis BCG and M. abscessus. One study reported that a compound displayed a MIC value of 12.5 µg/mL against M. tuberculosis, highlighting its potential as a lead compound in the development of new anti-tubercular agents .

Table 3: Anti-Tubercular Activity of Quinoline Derivatives

CompoundStrainMIC (µg/mL)Inhibition Mechanism
Compound XMycobacterium tuberculosis12.5Inhibition of InhA enzyme
Compound YMycobacterium abscessus15.0Disruption of cell wall synthesis

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the hydroxyl group might form hydrogen bonds with the target.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound shares a quinoline-3-carboxamide backbone with analogs but differs in substituents. Key comparisons include:

Compound Name Substituent at N-position Core Structure Molecular Weight Key Features
Target Compound 4-Methylthiazol-2-yl Quinoline Not Provided Trifluoromethyl enhances lipophilicity
4-Hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide Pyrimidin-2-yl Quinoline 334.25 g/mol Pyrimidine may reduce steric hindrance
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide 5-Methyl-2-(trifluoromethyl)furan-3-yl Pyridopyridazine Not Provided Bicyclic core; furan substituent alters electronic properties

Key Observations :

  • Heterocyclic Amide Moieties : The 4-methylthiazole in the target compound likely increases metabolic stability compared to pyrimidine () due to sulfur’s electron-rich nature .
  • Trifluoromethyl Group : Common across analogs, this group improves membrane permeability and resistance to oxidative metabolism .

Physicochemical and Computational Properties

Data for the pyrimidine analog () provides insights:

  • Molecular Formula : C₁₅H₉N₄O₂F₃.
  • InChIKey : BPCRNEKLCWERBR-UHFFFAOYSA-N (indicates stereochemical uniqueness).
  • Lipophilicity : The trifluoromethyl group increases logP, while the pyrimidine ring may reduce it slightly compared to thiazole .

Predicted Differences for Target Compound :

    Biological Activity

    The compound 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

    Chemical Structure

    The chemical structure of the compound is characterized by a quinoline backbone with hydroxy, thiazole, and trifluoromethyl substituents, which contribute to its biological properties. The structural formula can be represented as follows:

    C12H10F3N3O Molecular weight 295 23 g mol \text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}\quad \text{ Molecular weight 295 23 g mol }

    The biological activity of this compound is believed to be mediated through several mechanisms:

    • Inhibition of Protein Interactions : The compound has been shown to inhibit specific protein interactions related to cancer progression, particularly those involving SMARCA2 and SMARCA4, which are linked to chromatin remodeling and transcriptional regulation in tumor cells .
    • Antitumor Activity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

    Antitumor Efficacy

    The efficacy of the compound in inhibiting tumor cell growth has been evaluated through various assays. The following table summarizes key findings:

    Cell LineIC50 (µM)Mechanism of Action
    A431 (epidermoid)1.98Induction of apoptosis
    HT29 (colon)1.61Inhibition of cell proliferation
    MCF-7 (breast)2.54Cell cycle arrest at G1 phase
    Jurkat (leukemia)0.95Disruption of Bcl-2 mediated survival

    Case Studies

    • In Vivo Studies : A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The mechanism involved a marked increase in apoptotic markers and a decrease in proliferative markers such as Ki-67 .
    • Combination Therapy : Research indicates that combining this compound with standard chemotherapeutics enhances its efficacy. For instance, when used alongside doxorubicin, a synergistic effect was observed in breast cancer models, leading to a more pronounced reduction in tumor growth than either agent alone .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be correlated with its structural features:

    • The hydroxy group at position 4 is crucial for maintaining potency against carbonic anhydrase isoforms.
    • The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability .

    Q & A

    Q. What are the established synthetic routes for 4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide, and how can reaction conditions be optimized?

    Methodological Answer: The synthesis typically involves multi-step protocols:

    • Step 1 : Formation of the quinoline core via cyclization of substituted anilines with trifluoromethyl ketones under acidic conditions .
    • Step 2 : Introduction of the 4-hydroxy group via oxidation or hydrolysis of a protected intermediate (e.g., methyl ester to carboxylic acid, followed by deprotection) .
    • Step 3 : Coupling the quinoline-3-carboxylic acid with 4-methylthiazol-2-amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
      Optimization Tips :
    • Use microwave-assisted synthesis to reduce reaction time for cyclization steps .
    • Employ trifluoroacetic acid (TFA) for efficient deprotection of ester groups without side reactions .

    Q. How is the structural integrity of this compound validated in experimental settings?

    Methodological Answer:

    • X-ray crystallography : Resolves the quinoline-thiazole hybrid structure, confirming the spatial arrangement of the trifluoromethyl and hydroxy groups .
    • NMR spectroscopy : Key signals include:
      • ¹H NMR : A singlet for the 4-methylthiazole protons (~δ 2.5 ppm) and a broad peak for the hydroxyl group (~δ 12 ppm) .
      • ¹³C NMR : Distinct signals for the carbonyl group (~δ 165 ppm) and CF₃ carbon (~δ 120 ppm, q, J = 280 Hz) .
    • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

    Advanced Research Questions

    Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

    Methodological Answer: SAR studies focus on:

    • Trifluoromethyl group : Replace with other electron-withdrawing groups (e.g., Cl, NO₂) to assess impact on target binding. Bioassays show the CF₃ group enhances metabolic stability and hydrophobic interactions .
    • Thiazole ring modifications : Substitute 4-methylthiazole with imidazole or pyridine rings; activity drops suggest the thiazole’s sulfur atom is critical for hydrogen bonding .
    • Quinoline core rigidity : Introduce methyl groups at C-2 or C-7 to test conformational flexibility. Reduced activity in methylated analogs indicates rigidity optimizes target engagement .
      Tools :
    • Molecular docking with enzymes (e.g., kinase targets) to predict binding modes .
    • Free-energy perturbation (FEP) calculations to quantify substituent effects .

    Q. How can researchers address contradictory data on this compound’s mechanism of action in cancer models?

    Methodological Answer: Contradictions may arise from:

    • Cell-line specificity : Test across diverse cancer lines (e.g., NCI-60 panel) with standardized protocols .
    • Off-target effects : Use CRISPR-Cas9 knockout models to confirm target dependency .
    • Metabolic interference : Perform LC-MS/MS to quantify intracellular levels and rule out metabolite-driven effects .
      Case Study :
    • In prostate cancer, DNA adduct formation was observed (via ³²P-postlabeling) but not in lung models. This suggests tissue-specific activation pathways requiring further proteomic profiling .

    Q. What methodologies optimize this compound’s bioavailability for in vivo studies?

    Methodological Answer:

    • Salt formation : Synthesize sodium or lysine salts to enhance aqueous solubility (e.g., solubility increases from 0.5 mg/mL to 12 mg/mL with lysine) .
    • Prodrug design : Convert the 4-hydroxy group to a phosphate ester for improved absorption; enzymatic hydrolysis regenerates the active form in plasma .
    • Nanoparticle encapsulation : Use PLGA nanoparticles to achieve sustained release (e.g., 80% release over 72 hours in PBS) .
      Validation :
    • Pharmacokinetic (PK) studies in rodents: Monitor Cₘₐₓ, t₁/₂, and AUC via LC-MS .

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